(1-Ethyl-1,3-benzodiazol-5-yl)boronic acid
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Overview
Description
(1-Ethyl-1,3-benzodiazol-5-yl)boronic acid is an organic compound with the molecular formula C9H11BN2O2. It is a boronic acid derivative of 1,3-benzodiazole, which is a heterocyclic aromatic organic compound. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, boronic acids act as nucleophilic agents. They transfer their organic groups to a metal catalyst, typically palladium . This process, known as transmetalation, results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may influence pathways involving the synthesis of complex organic molecules .
Result of Action
The primary result of (1-Ethyl-1,3-benzodiazol-5-yl)boronic acid’s action is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of complex organic molecules, which may have various molecular and cellular effects depending on their structure and function.
Action Environment
The action of this compound, like other boronic acids, can be influenced by environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the presence of a base, the choice of solvent, and the temperature . Additionally, the compound is typically stored at room temperature , suggesting that it has good stability under standard conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1,3-benzodiazol-5-yl)boronic acid typically involves the introduction of a boronic acid group to the 1,3-benzodiazole ring. One common method is the borylation of 1-ethyl-1,3-benzodiazole using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-1,3-benzodiazol-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as halogenation or amination.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or amination reagents (e.g., ammonia or amines).
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
(1-Ethyl-1,3-benzodiazol-5-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
- (1-Ethyl-1H-benzo[d]imidazol-5-yl)boronic acid
- (1-Ethyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid
- 1-Ethyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness
(1-Ethyl-1,3-benzodiazol-5-yl)boronic acid is unique due to its specific substitution pattern on the benzodiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules with specific functional groups.
Biological Activity
(1-Ethyl-1,3-benzodiazol-5-yl)boronic acid is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a boronic acid functional group attached to a benzodiazole ring. This structure allows it to interact with various biological targets, making it a valuable compound for drug development.
Target Interactions
Compounds similar to this compound often interact with multiple biological targets, including:
- Enzymes : The boronic acid group can form reversible covalent bonds with active site residues of enzymes, potentially modulating their activity.
- Cancer Cells : Research indicates that benzodiazole derivatives can inhibit the growth of various cancer cell lines by interfering with critical signaling pathways .
Biological Pathways
The compound may influence several biochemical pathways:
- Antiviral Activity : Similar compounds have shown substantial antiviral effects, suggesting potential applications in treating viral infections.
- Enzyme Inhibition : The ability to inhibit specific enzymes involved in metabolic pathways positions it as a candidate for drug development targeting metabolic disorders and cancers .
In Vitro Studies
Several studies have evaluated the biological activity of this compound and related compounds:
- Anticancer Activity :
-
Antiviral Effects :
- Research indicated that certain benzodiazole derivatives possess antiviral properties against viruses such as influenza and HIV. These compounds disrupt viral replication by targeting viral enzymes.
- Enzyme Inhibition :
Case Studies
A notable case study involved the synthesis and evaluation of various benzodiazole derivatives for their larvicidal activity against Aedes aegypti, the vector for several viral diseases. Among the compounds tested, those with structural similarities to this compound showed promising results in reducing larval populations without significant toxicity to mammalian cells .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(1-ethylbenzimidazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O2/c1-2-12-6-11-8-5-7(10(13)14)3-4-9(8)12/h3-6,13-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLWXFSUGCBRFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C=N2)CC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.